molecular formula C12H12O3 B063762 4-Ethoxy-1-benzoxepin-2(5H)-one CAS No. 186135-55-7

4-Ethoxy-1-benzoxepin-2(5H)-one

Cat. No. B063762
CAS RN: 186135-55-7
M. Wt: 204.22 g/mol
InChI Key: OEFXMXAQWZPQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-1-benzoxepin-2(5H)-one is a chemical compound that belongs to the class of benzoxepines. It is a heterocyclic compound that contains both oxygen and nitrogen in its structure. This compound has gained significant importance in scientific research due to its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

4-Ethoxy-1-benzoxepin-2(5H)-one has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-benzoxepin-2(5H)-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of various neurotransmitters in the brain. It has also been proposed that this compound may interact with certain receptors in the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4-Ethoxy-1-benzoxepin-2(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels in the brain, leading to the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethoxy-1-benzoxepin-2(5H)-one in lab experiments is its potential to exhibit pharmacological effects similar to those of other compounds with known therapeutic properties. This makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-Ethoxy-1-benzoxepin-2(5H)-one. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the investigation of its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 4-Ethoxy-1-benzoxepin-2(5H)-one can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. This reaction leads to the formation of an intermediate compound, which is then treated with sodium hydroxide to produce the final product.

properties

CAS RN

186135-55-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-ethoxy-5H-1-benzoxepin-2-one

InChI

InChI=1S/C12H12O3/c1-2-14-10-7-9-5-3-4-6-11(9)15-12(13)8-10/h3-6,8H,2,7H2,1H3

InChI Key

OEFXMXAQWZPQHZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)OC2=CC=CC=C2C1

Canonical SMILES

CCOC1=CC(=O)OC2=CC=CC=C2C1

synonyms

1-Benzoxepin-2(5H)-one,4-ethoxy-(9CI)

Origin of Product

United States

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